Cas no 1804063-91-9 (Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate)

Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate is a brominated aromatic ester with versatile applications in organic synthesis and pharmaceutical intermediates. Its key structural features include two reactive bromine substituents and a ketone-functionalized side chain, enabling selective modifications such as nucleophilic substitutions or cross-coupling reactions. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in constructing complex molecular frameworks due to its dual electrophilic sites, which allow for sequential functionalization. High purity and stability under standard conditions make it a reliable reagent for research and industrial processes requiring precise bromo- or carbonyl-activated intermediates.
Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate structure
1804063-91-9 structure
Product Name:Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate
CAS No:1804063-91-9
MF:C12H12Br2O3
MW:364.02988243103
CID:4792863
Update Time:2025-06-12

Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate
    • Inchi: 1S/C12H12Br2O3/c1-2-17-12(16)9-3-8(4-10(14)6-9)5-11(15)7-13/h3-4,6H,2,5,7H2,1H3
    • InChI Key: LWWLPZDQWFHPFV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)OCC)C=C(C=1)CC(CBr)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 281
  • XLogP3: 3.2
  • Topological Polar Surface Area: 43.4

Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013020585-1g
Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate
1804063-91-9 97%
1g
1,445.30 USD 2021-05-31

Additional information on Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate

Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate (CAS No. 1804063-91-9): An Overview of Its Structure, Synthesis, and Applications

Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate (CAS No. 1804063-91-9) is a brominated aromatic ester that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, which include a brominated benzoate moiety and a brominated ketone group. These functional groups contribute to its versatility in various chemical reactions and potential applications in drug discovery and development.

The structure of Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate is particularly noteworthy. The compound consists of a benzene ring substituted with two bromine atoms at the 3 and 5 positions, and an ethyl ester group at the carboxylic acid position. Additionally, the presence of a brominated ketone group (3-bromo-2-oxopropyl) introduces further complexity and reactivity to the molecule. This combination of functional groups makes it an attractive candidate for various synthetic transformations and biological studies.

In terms of synthesis, Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate can be prepared through a series of well-defined chemical reactions. One common approach involves the bromination of a substituted benzoic acid followed by esterification with ethanol. The resulting brominated benzoate can then undergo further functionalization to introduce the brominated ketone group. Recent advancements in synthetic methodologies have led to more efficient and selective routes for the preparation of this compound, reducing the number of steps and improving overall yields.

The chemical properties of Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate are influenced by its multiple bromine atoms and the presence of both an ester and a ketone functional group. These properties make it highly reactive in various chemical reactions, such as nucleophilic substitution, elimination, and cross-coupling reactions. For instance, the bromine atoms can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.

In the context of medicinal chemistry, Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate has shown promise as a lead compound for drug discovery. Its structural features allow for the introduction of bioactive moieties through derivatization, which can enhance its pharmacological properties. Recent studies have explored its potential as an inhibitor of specific enzymes or receptors involved in various diseases. For example, derivatives of this compound have been investigated for their anti-inflammatory and anti-cancer activities, demonstrating significant biological effects in preliminary assays.

The biological activity of Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate has been evaluated in several preclinical studies. In vitro assays have shown that certain derivatives exhibit potent inhibitory effects on key enzymes involved in inflammation and cancer progression. Additionally, preliminary in vivo studies have demonstrated that these compounds can effectively reduce tumor growth in animal models, suggesting their potential as therapeutic agents.

Furthermore, the safety profile of Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate is an important consideration for its potential use in pharmaceutical applications. Toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, further research is needed to fully understand its long-term safety and efficacy.

In conclusion, Ethyl 3-bromo-5-(3-bromo-2-oxopropyl)benzoate (CAS No. 1804063-91-9) is a versatile compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structure and reactivity make it an attractive candidate for further exploration in drug discovery and development. Ongoing research continues to uncover new insights into its properties and applications, contributing to advancements in the field of organic synthesis and medicinal chemistry.

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